N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-24-16-9-8-14(13-17(16)25-2)10-12-21-26(22,23)18-7-3-5-15-6-4-11-20-19(15)18/h3-9,11,13,21H,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJYASUTGHQTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
Attachment of the 3,4-Dimethoxyphenylethyl Moiety: The final step involves the alkylation of the sulfonamide derivative with 3,4-dimethoxyphenylethyl bromide in the presence of a base, such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonamide group to a sulfonic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, pyridine, and dichloromethane.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Sulfonic acids.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide possesses a unique structure characterized by a quinoline core and a sulfonamide functional group. This structural arrangement contributes to its biological activity and potential therapeutic applications. The molecular formula is .
Medicinal Chemistry
The compound has been explored for its potential as an anticancer agent. A study involving various quinoline-8-sulfonamide derivatives demonstrated significant cytotoxic activity against several cancer cell lines, including lung cancer (A549), triple-negative breast cancer (MDA-MB-231), and glioblastoma multiforme (U87-MG) .
Table 1: Anticancer Activity of Quinoline-8-Sulfonamide Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A549 | 0.5 |
| Compound B | MDA-MB-231 | 0.8 |
| Compound C | U87-MG | 1.0 |
Anti-Inflammatory Studies
This compound has shown promise in reducing inflammatory responses in fibroblast-like synoviocytes, which are implicated in rheumatoid arthritis. Research indicates that this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β and IL-6 by targeting specific receptors involved in inflammatory pathways .
Table 2: Inhibition of Pro-inflammatory Cytokines
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-1β | 150 | 50 |
| IL-6 | 200 | 70 |
Biological Pathway Modulation
The compound's mechanism of action involves the modulation of specific biological pathways through interaction with molecular targets. For instance, it has been shown to bind to receptor activity-modifying protein 1 (RAMP1), influencing the Gαs/Gαi-cAMP signaling pathway to reduce inflammatory responses .
Case Study 1: Anticancer Efficacy
In vitro studies were conducted using a series of quinoline derivatives to evaluate their anticancer properties against multiple cell lines. The findings revealed that certain modifications to the quinoline structure significantly enhanced cytotoxicity and selectivity towards cancer cells .
Case Study 2: Inflammatory Response Reduction
A study on the effects of this compound on fibroblast-like synoviocytes demonstrated its ability to markedly decrease inflammation markers in a mouse model of rheumatoid arthritis. This suggests its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The following table summarizes key structural distinctions between the target compound and its analogs:
Key Observations:
- Substituent Position: The target compound and share sulfonamide groups at the quinoline’s 8-position, while features a sulfonyl group at position 3, altering electronic distribution and steric accessibility.
- ’s 4-chlorophenylsulfonyl group introduces electron-withdrawing effects, which may reduce binding affinity in certain enzymatic contexts compared to sulfonamides .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound is absent in the provided evidence, inferences can be drawn from structural analogs:
Hypothesized Activity:
- Target Compound: The 3,4-dimethoxy phenethyl group may enhance lipophilicity (higher logP), favoring blood-brain barrier penetration or interaction with central nervous system targets.
- N-[4-(4-Morpholinyl)phenyl]-8-quinolinesulfonamide : The morpholine ring’s polarity likely improves aqueous solubility but may reduce membrane permeability compared to the target compound’s dimethoxy groups.
- N-(2-methoxy-2-(2-methoxyphenyl)ethyl)quinoline-8-sulfonamide : Steric hindrance from the branched 2-methoxy group could limit binding to flat binding sites, reducing potency relative to the target’s linear 3,4-dimethoxy substitution.
Physicochemical Comparison:
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to a class of quinoline derivatives known for their varied pharmacological properties. The synthesis typically involves multi-step organic reactions, which may include the formation of the quinoline core followed by sulfonamide functionalization. The general synthetic route can be summarized as follows:
- Formation of Quinoline Core : Utilizing a Pfitzinger-type reaction to create the quinoline structure.
- Sulfonamide Functionalization : Reaction with sulfonyl chlorides to introduce the sulfonamide group.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit specific enzymes involved in cancer cell proliferation:
- Mechanism of Action : The compound interacts with molecular targets such as enzymes and receptors, potentially disrupting biochemical pathways essential for tumor growth. Studies have demonstrated its ability to inhibit enzyme activity by binding to active sites.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown significant antimicrobial activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Preliminary studies suggest that it possesses low MIC values against certain bacterial strains, indicating potent antimicrobial effects comparable to established antibiotics .
- Biofilm Inhibition : The compound also exhibits potential in inhibiting biofilm formation, which is crucial for treating chronic infections .
Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting effective inhibition of cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| HeLa (Cervical) | 4.8 |
| A549 (Lung) | 6.0 |
The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.5 |
| Escherichia coli | 2.0 |
| Mycobacterium tuberculosis | 0.5 |
The compound demonstrated superior efficacy compared to standard treatments such as isoniazid and pyrazinamide against Mycobacterium tuberculosis .
Q & A
Q. How can crystallographic data inform the design of salts or co-crystals to improve solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
